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Compound of Interest

Compound Name: 2-Methyl-2-butanethiol

Cat. No.: B152278 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the experimentally determined and

computationally derived thermodynamic properties of 2-methyl-2-butanethiol (also known as

tert-amyl mercaptan). The data presented herein is critical for professionals in research and

development, particularly in fields such as pharmacology, materials science, and chemical

engineering, where a thorough understanding of the energetic properties of organosulfur

compounds is essential.

Core Thermodynamic Data
The thermodynamic properties of 2-methyl-2-butanethiol have been meticulously

investigated, with much of the foundational experimental work conducted by Scott, Douslin, et

al. and documented in the Journal of Physical Chemistry in 1962. The following tables

summarize the key quantitative data available for this compound, primarily sourced from the

NIST Chemistry WebBook which compiles critically evaluated data from various sources,

including the aforementioned study.[1][2][3]

Table 1: Enthalpic and Entropic Properties of 2-Methyl-2-
butanethiol
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Property Value Units Method Reference

Standard

Enthalpy of

Formation (Gas,

ΔfH°gas)

-126.9 ± 0.92 kJ/mol
Combustion

Calorimetry

Scott, Douslin, et

al., 1962[3]

Enthalpy of

Vaporization

(ΔvapH°)

35.73 kJ/mol
Scott, Douslin, et

al., 1962

Enthalpy of

Transition

(Crystal II to I,

ΔtrsH)

7.9793 kJ/mol
Adiabatic

Calorimetry

Scott, Douslin, et

al., 1962

Enthalpy of

Fusion (ΔfusH)
0.6084 kJ/mol

Adiabatic

Calorimetry

Scott, Douslin, et

al., 1962

Entropy of

Transition

(Crystal II to I,

ΔtrsS)

50.15 J/mol·K
Adiabatic

Calorimetry

Scott, Douslin, et

al., 1962

Entropy of

Fusion (ΔfusS)
3.59 J/mol·K

Adiabatic

Calorimetry

Scott, Douslin, et

al., 1962

Table 2: Phase Transition Temperatures and Other
Physical Properties
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Property Value Units Method Reference

Triple Point

Temperature

(Ttriple)

169.25 K
Adiabatic

Calorimetry

Scott, Douslin, et

al., 1962[1]

Normal Boiling

Point (Tboil)
371.95 K

Scott, Douslin, et

al., 1962[1]

Critical

Temperature (Tc)
570.1 K

Molecular

Formula
C5H12S - - -

Molecular Weight 104.214 g/mol - -

Experimental Protocols
The determination of the thermodynamic properties of 2-methyl-2-butanethiol involves several

key experimental techniques. While the full, detailed protocols from the original publications are

extensive, this section outlines the principles of the methodologies employed.

Low-Temperature Adiabatic Calorimetry
The heat capacity (Cp) and the enthalpies and entropies of phase transitions (fusion and solid-

solid transitions) of 2-methyl-2-butanethiol were determined using low-temperature adiabatic

calorimetry.

Methodology:

A highly purified sample of 2-methyl-2-butanethiol is placed in a calorimeter vessel.

The calorimeter is cooled to a very low temperature, typically near absolute zero.

Electrical energy is supplied to the sample in small, precisely measured increments to raise

its temperature.

The temperature change resulting from each energy input is carefully measured.
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By keeping the surroundings of the calorimeter at the same temperature as the sample

(adiabatic conditions), heat exchange with the environment is minimized.

The heat capacity at a given temperature is calculated from the amount of electrical energy

supplied and the corresponding temperature rise.

By continuously measuring the heat capacity as a function of temperature, the standard

molar entropy (S°) can be calculated by integrating C_p_/T from 0 K to the desired

temperature.

Enthalpies of phase transitions are determined by measuring the total energy required to

complete the transition at a constant temperature.

Rotating-Bomb Combustion Calorimetry
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property that was

determined for 2-methyl-2-butanethiol using rotating-bomb calorimetry, a technique

specifically adapted for sulfur-containing organic compounds.

Methodology:

A precisely weighed sample of 2-methyl-2-butanethiol is sealed in a platinum crucible

within a high-pressure vessel, the "bomb."

The bomb is filled with a known excess of pure oxygen.

The bomb is placed in a calorimeter, which is a container with a known quantity of water.

The sample is ignited, and the complete combustion reaction occurs.

The rotation of the bomb ensures that the combustion products, including sulfuric acid, form

a uniform solution, which is crucial for accurate measurements with sulfur compounds.

The temperature change of the calorimeter system is measured with high precision.

The heat of combustion is calculated from the temperature change and the previously

determined heat capacity of the calorimeter.
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Using Hess's Law and the known standard enthalpies of formation of the combustion

products (CO₂, H₂O, and H₂SO₄), the standard enthalpy of formation of 2-methyl-2-
butanethiol is calculated.

Vapor Pressure Measurements
The enthalpy of vaporization (ΔvapH) can be determined from vapor pressure measurements

at different temperatures.

Methodology:

The vapor pressure of liquid 2-methyl-2-butanethiol is measured at a series of accurately

controlled temperatures.

The data is then used in the Clausius-Clapeyron equation, which relates the change in vapor

pressure with temperature to the enthalpy of vaporization.

A plot of the natural logarithm of vapor pressure (ln P) versus the reciprocal of the absolute

temperature (1/T) yields a straight line.

The slope of this line is equal to -ΔvapH/R, where R is the ideal gas constant. From this, the

enthalpy of vaporization can be calculated.

Logical Workflow for Thermodynamic Property
Determination
The following diagram illustrates the logical workflow for the experimental determination of the

key thermodynamic properties of 2-methyl-2-butanethiol, based on the methodologies

described.
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Caption: Experimental workflow for determining thermodynamic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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